5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate
Description
5-Amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5 and a tosyl (p-toluenesulfonyl) group at position 1. The thiophene ring is esterified at position 3 with a carboxylate group.
Properties
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-10-2-4-12(5-3-10)24(20,21)18-13(16)8-14(17-18)22-15(19)11-6-7-23-9-11/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSIKVDIELYLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CSC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction on the pyrazole ring. The process begins with the preparation of the pyrazole intermediate, which is then reacted with thiophene-3-carboxylate under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The exact pathways depend on the specific application, but common targets include kinases, proteases, and ion channels[4][4].
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate with structurally related compounds from the evidence:
| Compound Name | Pyrazole Substituents | Thiophene Substituents | Key Functional Groups | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| 5-Amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate | 5-Amino, 1-Tosyl | 3-Carboxylate | Tosyl, carboxylate, amino | ~409.45 |
| tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (5) | 3-Amino, 5-Methyl, 1- tert-Butyl | N/A | tert-Butyl carbamate, amino, methyl | ~241.29 |
| 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7) | 5-Methyl | 2-Carboxamide, 5-Bromo | Bromo, carboxamide, methyl | ~324.15 |
| N-(5-Methyl-1H-pyrazol-3-yl)-5-(p-tolyl)thiophene-2-carboxamide (8b) | 5-Methyl | 2-Carboxamide, 5-p-Tolyl | p-Tolyl, carboxamide, methyl | ~337.40 |
| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) | 5-Amino, 3-Hydroxy | 3-Carboxylate, 2,4-Diamino | Amino, hydroxy, carboxylate | ~337.35 |
*Molecular weights calculated based on structural formulas.
Key Observations:
Substituent Position and Electronic Effects: The thiophene-3-carboxylate group in the target compound contrasts with thiophene-2-carboxamide in analogs like compound 7 and 8b. The 3-carboxylate ester may enhance electrophilicity at the thiophene ring compared to 2-substituted derivatives, influencing reactivity in further functionalization . The tosyl group (electron-withdrawing) at position 1 of the pyrazole in the target compound differs from the tert-butyl carbamate in compound 3.
Biological and Physicochemical Implications: Carboxamides (e.g., compounds 7, 8b) generally exhibit higher hydrogen-bonding capacity and solubility in polar solvents compared to carboxylate esters (target compound), which are more lipophilic . The 5-amino group on the pyrazole in the target compound and compound 7b may confer nucleophilic reactivity, enabling participation in Schiff base formation or coordination chemistry .
Synthetic Strategies :
- The target compound likely employs a tosylation step similar to the tert-butyl carbamate formation in compound 5, using sulfonating agents (e.g., TsCl) under basic conditions .
- Thiophene-3-carboxylate esterification could parallel the DCC/DMAP-mediated coupling seen in compound 7, albeit with a carboxylic acid and alcohol instead of an amine .
Data Table: Comparative Physicochemical Properties
Biological Activity
5-Amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate (often referred to as 5AP) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of aminopyrazoles that have been investigated for their potential therapeutic applications, particularly in cancer treatment and as antioxidants.
Chemical Structure and Properties
The molecular formula for 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate is with a molecular weight of approximately 363.4 g/mol. The compound features a pyrazole ring, a tosyl group, and a thiophene carboxylate moiety, which contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O4S |
| Molecular Weight | 363.4 g/mol |
| Functional Groups | Amino, Tosyl, Thiophene |
Antioxidant Activity
Research indicates that derivatives of 5-amino-pyrazoles exhibit significant antioxidant properties. A study highlighted that these compounds can effectively scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The DPPH assay demonstrated the ability of these compounds to inhibit oxidative stress markers in human platelets, thus showcasing their potential as therapeutic agents against oxidative damage .
Anti-Cancer Properties
The anti-cancer activity of 5AP has been explored through various in vitro studies. These investigations revealed that certain derivatives possess the ability to inhibit the proliferation of cancer cell lines, including breast cancer cells. For instance, one derivative showed a growth inhibition percentage comparable to standard chemotherapeutics like Cisplatin .
Case Study: Inhibition of Breast Cancer Cell Lines
In a comparative study involving several derivatives of 5AP, compounds were tested against MCF7 and SK-BR3 breast cancer cell lines. The results indicated that specific modifications on the pyrazole core significantly enhanced anti-proliferative activity:
| Compound ID | Cell Line | GI50 (µM) | Activity Level |
|---|---|---|---|
| 1f | SK-BR3 | 14.4 | Comparable to Cisplatin |
| 1g | MCF7 | <10 | Highly Effective |
The mechanism by which 5-amino-pyrazoles exert their biological effects involves interaction with various molecular targets. Molecular docking studies suggest that these compounds can bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for cell division . Additionally, they may influence signaling pathways involved in inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5AP derivatives. Modifications such as introducing alkyl chains or altering functional groups have been shown to enhance biological activity. For example, increasing lipophilicity or flexibility in side chains often correlates with improved cellular uptake and activity against target cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
